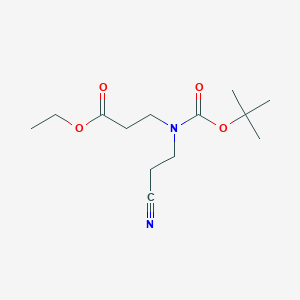
3,3-Difluorocyclopentane-1-carbaldehyde
Overview
Description
3,3-Difluorocyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C6H8F2O . It contains a total of 17 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3,3-Difluorocyclopentane-1-carbaldehyde includes a five-membered ring and an aldehyde group . The InChI code for this compound is 1S/C6H8F2O/c7-6(8)2-1-5(3-6)4-9/h4-5H,1-3H2 .Physical And Chemical Properties Analysis
3,3-Difluorocyclopentane-1-carbaldehyde is an oil with a molecular weight of 134.13 . It has a storage temperature of -10 degrees .Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, closely related to 3,3-Difluorocyclopentane-1-carbaldehyde due to their fluorinated moieties, have been extensively utilized in industrial and commercial applications. Environmental studies highlight the microbial degradation of these compounds into perfluoroalkyl acids (PFAAs), noting the critical role of microbial action in their environmental breakdown. This research underscores the importance of understanding the biodegradability of such chemicals to evaluate their fate and effects in the environment (Liu & Avendaño, 2013).
Fate and Transport in the Environment The fate and transport of perfluorocarboxylates (PFCAs), which are products of the environmental degradation of polyfluoroalkyl substances including those related to 3,3-Difluorocyclopentane-1-carbaldehyde, have been studied to understand their persistence and movement in the environment. These studies reveal that PFCAs tend to accumulate in surface waters, with significant environmental persistence indicating long-term ecological impacts (Prevedouros et al., 2006).
Bioaccumulation Concerns Research into the bioaccumulation potential of perfluorinated acids highlights the environmental persistence and accumulation risks of compounds similar to 3,3-Difluorocyclopentane-1-carbaldehyde. These studies provide insights into the regulatory classification and ecological concerns associated with such persistent chemicals, contributing to a deeper understanding of their environmental impact (Conder et al., 2008).
Adsorption and Removal Techniques The environmental management of fluorinated compounds, including those related to 3,3-Difluorocyclopentane-1-carbaldehyde, involves exploring effective adsorption and removal techniques. Research focusing on the adsorption behavior and mechanisms offers insights into potential environmental remediation strategies, highlighting the complexity of dealing with such persistent substances (Du et al., 2014).
Safety And Hazards
This compound is associated with several hazard statements, including H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
3,3-difluorocyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)2-1-5(3-6)4-9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQCSUZPCONHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclopentane-1-carbaldehyde | |
CAS RN |
1553231-11-0 | |
| Record name | 3,3-difluorocyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)



![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
